molecular formula C24H30O3Si B12285602 [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B12285602
M. Wt: 394.6 g/mol
InChI Key: SZEYRRMRYKLNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-2H-cyclopenta[b]furan-2-one core, which is substituted with a tert-butyl diphenylsilyl group. The stereochemistry of the compound is defined by the 3aR configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[b]furan Core: This can be achieved through a Diels-Alder reaction, followed by hydrogenation to introduce the hexahydro functionality.

    Introduction of the Silyl Group: The tert-butyl diphenylsilyl group is introduced via a silylation reaction, using reagents such as tert-butyl diphenylsilyl chloride in the presence of a base like imidazole.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the key steps of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the silyl group, where nucleophiles such as halides or alkoxides replace the tert-butyl diphenylsilyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halides, alkoxides, or other nucleophiles in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling or metabolic processes.

Properties

Molecular Formula

C24H30O3Si

Molecular Weight

394.6 g/mol

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C24H30O3Si/c1-24(2,3)28(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-22-21(18)16-23(25)27-22/h4-13,18,21-22H,14-17H2,1-3H3

InChI Key

SZEYRRMRYKLNOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.